molecular formula C22H29FN6O2 B2522253 8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 879762-10-4

8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No. B2522253
CAS RN: 879762-10-4
M. Wt: 428.512
InChI Key: OESWPDSBOKSVPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a related compound was synthesized via electrophilic fluorination of a trimethylstannyl precursor . Another method involved the oxidative cyclization of 4-fluorobenzoylacetonitrile with thiourea followed by a Sandmeyer reaction .

Scientific Research Applications

Anticancer Properties

The compound’s purine-based structure suggests potential anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Preliminary studies indicate that it exhibits strong cytotoxic effects against cancer cells, making it a promising candidate for further evaluation .

Antioxidant Activity

STK583593 has demonstrated significant antioxidant properties. It effectively scavenges free radicals, protecting cells from oxidative damage. This property could be harnessed for developing novel antioxidants or as an ingredient in functional foods and supplements .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. Researchers have explored the compound’s anti-inflammatory effects, particularly its impact on pro-inflammatory cytokines and enzymes. STK583593 may serve as a lead compound for developing anti-inflammatory drugs .

Neuroprotective Effects

Given its structural resemblance to purine derivatives, STK583593 has been investigated for its neuroprotective properties. It shows promise in preserving neuronal function and preventing neurodegenerative conditions. Further studies are needed to elucidate its mechanisms of action .

Antiviral Activity

Preliminary data suggests that STK583593 exhibits antiviral effects against certain viruses. Researchers have evaluated its impact on viral replication and entry pathways. It could be a valuable addition to antiviral drug development efforts .

Enzyme Inhibition

The compound’s unique chemical structure makes it a potential enzyme inhibitor. Researchers have studied its interactions with specific enzymes, such as kinases or proteases. Understanding these interactions could lead to targeted therapies for various diseases .

properties

IUPAC Name

8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN6O2/c1-15(2)8-9-29-18-19(26(3)22(31)25-20(18)30)24-21(29)28-12-10-27(11-13-28)14-16-4-6-17(23)7-5-16/h4-7,15H,8-14H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESWPDSBOKSVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)F)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.